N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is classified as an organic compound belonging to the amide functional group. Its IUPAC name reflects its structural complexity, indicating the presence of multiple aromatic rings and functional groups such as methoxy and methylsulfonyl. The CAS Number for this compound is 1705191-78-1, and its molecular formula is , with a molecular weight of approximately 379.4 g/mol .
The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. One efficient method includes the use of Lewis acid-promoted cascade reactions, which facilitate the formation of Michael acceptors through the reaction of dimethyl sulfoxide as a methylene source .
Key parameters in the synthesis process include:
The molecular structure of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide can be visualized using various structural representations:
COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC(=CC=C2)F
AYRNQNDURVKRFM-UHFFFAOYSA-N
The structure features:
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is involved in various chemical reactions typical for amides and related compounds. These include:
The mechanism of action for this compound is not fully elucidated but can be inferred from its structural components. The fluorine atom likely enhances lipophilicity and biological activity by modifying receptor interactions. The methylsulfonyl group may play a role in binding affinity to specific biological targets, potentially influencing pharmacodynamics and pharmacokinetics.
Research into similar compounds has shown that modifications in the structure can lead to varied biological responses, making this compound a candidate for further pharmacological studies .
The physical properties of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide include:
Chemical properties include:
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several potential applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2